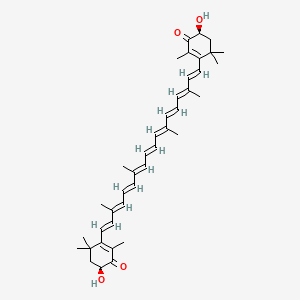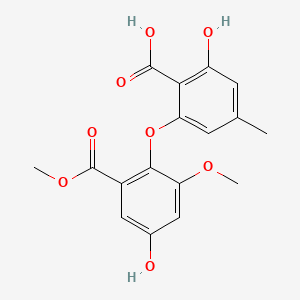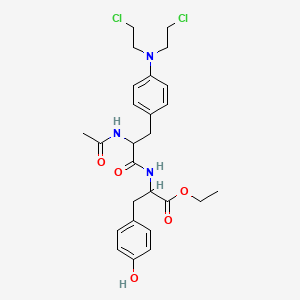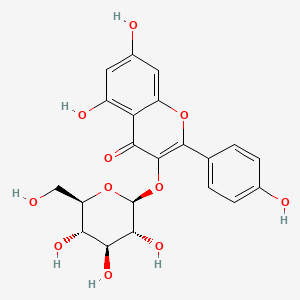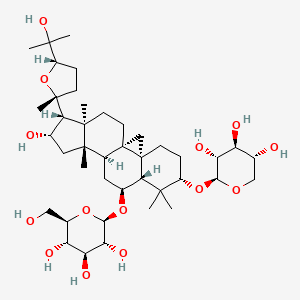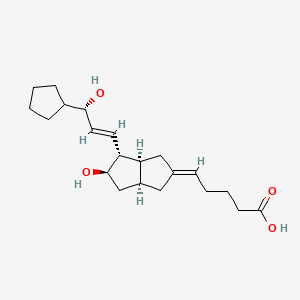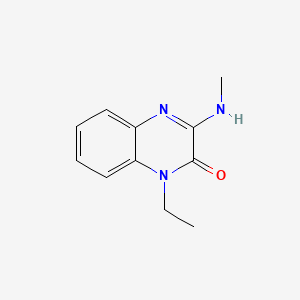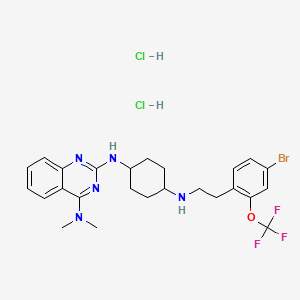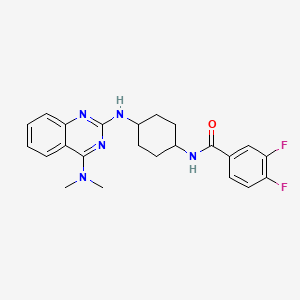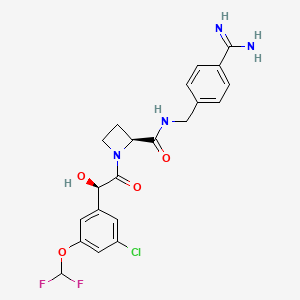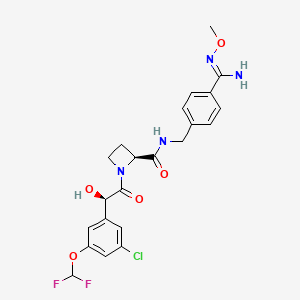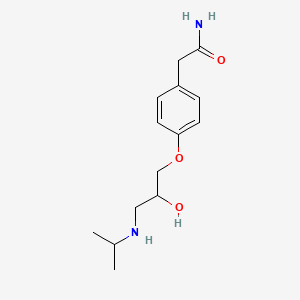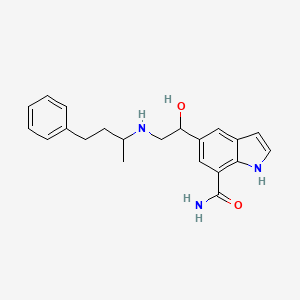
5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)-1H-indole-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AY 28925 is a drug which has adrenoceptor activity as well as nonselective beta-adrenoceptor intrinsic efficacy. AY 28925 has been shown to relax tracheal smooth muscle in guinea pigs.
Scientific Research Applications
Antihypertensive Activity
- This compound, a pyrrolo analogue of labetalol, was synthesized and found to reduce blood pressure in spontaneously hypertensive rats without decreasing heart rate. It acts as a nonselective beta-adrenoceptor antagonist and a weaker alpha-adrenoceptor antagonist, with relative selectivity for alpha 1-receptors. It also has significant beta-adrenoceptor intrinsic sympathomimetic activity, with its effects mediated via hydrogen-bond formation with the receptor (Asselin et al., 1986).
Allosteric Modulation of CB1
- In a study of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1), key structural requirements were identified, including a critical chain length at the C3-position and an electron-withdrawing group at the C5-position. These features significantly impact binding affinity and cooperativity (Khurana et al., 2014).
Antiviral Activity
- Synthesis of derivatives of this compound demonstrated antiviral activity against various viruses, including influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). Specific derivatives showed micromolar activities against human hepatoma cell lines sensitive to HCV infection (Ivashchenko et al., 2014).
5-Lipoxygenase Inhibition
- Derivatives of 5-hydroxyindole-3-carboxylates, including this compound, were explored as potent inhibitors of human 5-lipoxygenase (5-LO), an enzyme involved in inflammatory and allergic disorders. These compounds efficiently block 5-LO activity and have potential as anti-inflammatory therapeutics (Karg et al., 2009).
Manufacturing and Synthesis
- The manufacturing synthesis of this compound was described, showcasing methods for large-scale production, which is feasible for the manufacturing of this product or similar ones (Huang et al., 2010).
properties
CAS RN |
101565-18-8 |
|---|---|
Product Name |
5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)-1H-indole-7-carboxamide |
Molecular Formula |
C21H25N3O2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]-1H-indole-7-carboxamide |
InChI |
InChI=1S/C21H25N3O2/c1-14(7-8-15-5-3-2-4-6-15)24-13-19(25)17-11-16-9-10-23-20(16)18(12-17)21(22)26/h2-6,9-12,14,19,23-25H,7-8,13H2,1H3,(H2,22,26) |
InChI Key |
DEXHZSZLIVQAPC-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C3C(=C2)C=CN3)C(=O)N)O |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C3C(=C2)C=CN3)C(=O)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1H-Indole-7-carboxamide, 5-(1-hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)- 5-(1-hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)-1H-indole-7-carboxamide AY 28925 AY-28925 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



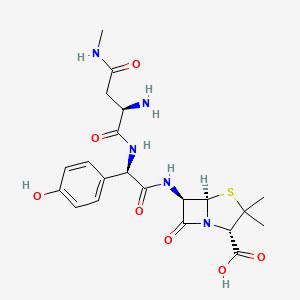
![16-(4-aminobutyl)-22-benzyl-N-(1,3-dihydroxy-2-methylpropan-2-yl)-13-(1-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B1665796.png)
